REACTION_SMILES
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[CH3:21][CH2:22][OH:23].[CH3:3][O:4][C:5]([CH2:6][NH:7][C:8]([CH:9]=[CH:10][c:11]1[c:12]([F:17])[cH:13][cH:14][cH:15][cH:16]1)=[O:18])=[O:19].[Na+:2].[OH-:1].[OH2:20]>>[O:4]=[C:5]([CH2:6][NH:7][C:8]([CH:9]=[CH:10][c:11]1[c:12]([F:17])[cH:13][cH:14][cH:15][cH:16]1)=[O:18])[OH:19]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)CNC(=O)C=Cc1ccccc1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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O=C(O)CNC(=O)C=Cc1ccccc1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |